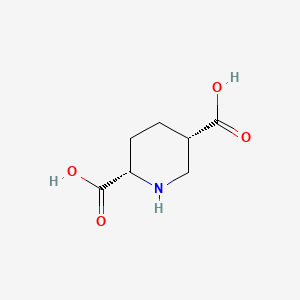

2,5-Piperidine dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Piperidine dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrogenation Reactions

The reduction of pyridine derivatives to 2,5-piperidine dicarboxylates is achieved through catalytic hydrogenation. Rhodium-based catalysts, particularly Rh₂O₃, enable efficient conversion under mild conditions.

Reaction Conditions:

-

Catalyst : Rh₂O₃ (commercially available, stable)

-

Solvent : Trifluoroethanol (TFE)

-

Temperature : 100°C

-

Pressure : 5 bar H₂

-

Time : 3–24 hours (depending on substituents)

Key Substrates and Outcomes:

| Substrate | Product | Conversion/Yield | Time | Notes |

|---|---|---|---|---|

| 2,4,6-Trimethylpyridine (1k) | 2,4,6-Trimethylpiperidine | 100% | 16 h | Tolerates steric hindrance |

| 2,6-Di-tert-butylpyridine (1m) | 2,6-Di-tert-butylpiperidine | 100% | 16 h | Bulky substituents do not impede reaction |

| 2-Pyridinemethanol (3e) | 2-Hydroxypiperidine | 76% | 16 h | Lower yield due to catalyst coordination |

Mechanistic Insights :

-

The reaction proceeds via adsorption of H₂ on the Rh₂O₃ surface, facilitating sequential hydrogen addition to the pyridine ring.

-

Steric hindrance from substituents (e.g., tert-butyl groups) does not significantly affect conversion rates, but electron-donating groups may slow the reaction .

Functional Group Tolerance

The hydrogenation process exhibits broad compatibility with various functional groups, enabling diverse piperidine derivatives.

Functional Group Compatibility Table:

| Functional Group | Example Substrate | Outcome |

|---|---|---|

| Alcohols (-OH) | 3-Pyridinemethanol (3f) | 86% conversion to 3-hydroxypiperidine |

| Amines (-NH₂) | 2-Picolylamine (5d) | Low conversion (coordination issues) |

| Aromatic Rings | 2-Phenylpyridine (9a) | Low conversion (planarity effects) |

| Nitriles (-CN) | 2-Nicotinonitrile | No reaction |

Critical Observations :

-

Free amines (e.g., 2-picolylamine) and nitriles often lead to incomplete reactions due to catalyst poisoning .

-

Boc-protected amines (e.g., 5e ) achieve full conversion, highlighting the importance of protecting groups .

Side Reactions and Byproducts

Competing pathways during hydrogenation include elimination and tautomerization:

Notable Side Reactions:

-

Elimination :

Substrates like 2-pyridinemethanol (3e) partially undergo elimination to form 3-methylpiperidine . -

Tautomerization :

2-Hydroxypyridines (e.g., 3a–c ) form δ-lactams instead of 2-hydroxypiperidines due to amide-iminol tautomer equilibrium .

Post-Hydrogenation Modifications

2,5-Piperidine dicarboxylates serve as intermediates for further functionalization:

Oxidation and Substitution:

-

Oxidation :

Piperidine derivatives can be oxidized to carboxylic acids using KMnO₄ or CrO₃. -

Nucleophilic Substitution :

Methoxy or amino groups are introduced via reactions with alcohols or amines under basic conditions.

Industrial and Synthetic Relevance

Eigenschaften

CAS-Nummer |

84619-48-7 |

|---|---|

Molekularformel |

C7H11NO4 |

Molekulargewicht |

173.17 g/mol |

IUPAC-Name |

(2S,5S)-piperidine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |

InChI-Schlüssel |

VVHLQEIQEPADFF-WHFBIAKZSA-N |

SMILES |

C1CC(NCC1C(=O)O)C(=O)O |

Isomerische SMILES |

C1C[C@H](NC[C@H]1C(=O)O)C(=O)O |

Kanonische SMILES |

C1CC(NCC1C(=O)O)C(=O)O |

Synonyme |

2,5-piperidine dicarboxylate 2,5-piperidinedicarboxylic acid 2,5-piperidinedicarboxylic acid, cis-(+-)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.